molecular formula C9H15IO2 B13991996 Iodomethyl 2-cyclohexylacetate

Iodomethyl 2-cyclohexylacetate

Cat. No.: B13991996
M. Wt: 282.12 g/mol
InChI Key: VQQBGJDXVDMIET-UHFFFAOYSA-N
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Description

Iodomethyl 2-cyclohexylacetate is an organic compound that features an iodomethyl group attached to a cyclohexylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodomethyl 2-cyclohexylacetate typically involves the reaction of cyclohexylacetic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

[ \text{Cyclohexylacetic acid} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 2-cyclohexylacetate can undergo various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium periodate and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of cyclohexylacetaldehyde or cyclohexylacetone.

    Reduction: Formation of cyclohexylmethanol.

    Substitution: Formation of cyclohexylacetate derivatives with various functional groups.

Scientific Research Applications

Iodomethyl 2-cyclohexylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iodomethyl 2-cyclohexylacetate involves its reactivity with various chemical reagents. The iodomethyl group is highly reactive and can undergo nucleophilic substitution or oxidation reactions. The cyclohexylacetate moiety provides stability and can influence the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 2-cyclohexylacetate
  • Bromomethyl 2-cyclohexylacetate
  • Methyl 2-cyclohexylacetate

Uniqueness

Iodomethyl 2-cyclohexylacetate is unique due to the presence of the iodomethyl group, which is more reactive compared to chloromethyl or bromomethyl groups. This increased reactivity can make it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.

Properties

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

iodomethyl 2-cyclohexylacetate

InChI

InChI=1S/C9H15IO2/c10-7-12-9(11)6-8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

VQQBGJDXVDMIET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)OCI

Origin of Product

United States

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